

NVS-PAK1-1 off-target effects assessment

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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NVS-PAK1-1 Selectivity Profile

NVS-PAK1-1 is an allosteric inhibitor that demonstrates high specificity for PAK1. The quantitative data below, compiled from key studies, confirms its selective nature.

Assessment Type	Method/Assay	Key Findings on Selectivity
Kinome-wide Selectivity	DiscoverX kinome scan (442 kinases) [1]	"Exquisitely selective"; no significant off-target kinase binding at 10 µM
Selectivity vs. PAK2	In vitro Caliper assay [1]	>54-fold selectivity for PAK1 over PAK2 (IC ₅₀ : PAK1 = 5-6 nM; PAK2 = 270-720 nM)
Selectivity Beyond Kinases	Panel of 27 receptors & 48 BRDs (Bromodomains) [1]	Inactive at 10 µM (most potent activity was 13 µM against H1 and M1 receptors)

Experimental Protocols for Assessment

To assess the selectivity of a compound like **NVS-PAK1-1** in your own research, you can employ the following established methodologies.

In Vitro Kinase Profiling

This is the primary method used to establish the selectivity profile of **NVS-PAK1-1**.

- **Objective:** To test the inhibitor against a wide panel of purified kinases to identify any off-target binding or inhibition.
- **Protocol:**
 - **Assay Format:** Use a broad kinase profiling service, such as the **DiscoverX KINOMEscan** platform, which was used in the original study [1]. Alternatively, establish a fluorescence resonance energy transfer (FRET)-based assay (e.g., Invitrogen's Z'-Lyte kit) for targeted validation [2].
 - **Procedure:** Incubate each kinase with the compound (e.g., at 10 μM) and the appropriate substrate/ATP mixture. For a full profile, a single high concentration is screened against hundreds of kinases.
 - **Data Analysis:** Calculate the percentage of control activity for each kinase. A compound is considered selective if it does not significantly inhibit off-target kinases (typically, >90% activity remaining at 10 μM is a strong indicator of selectivity) [1].

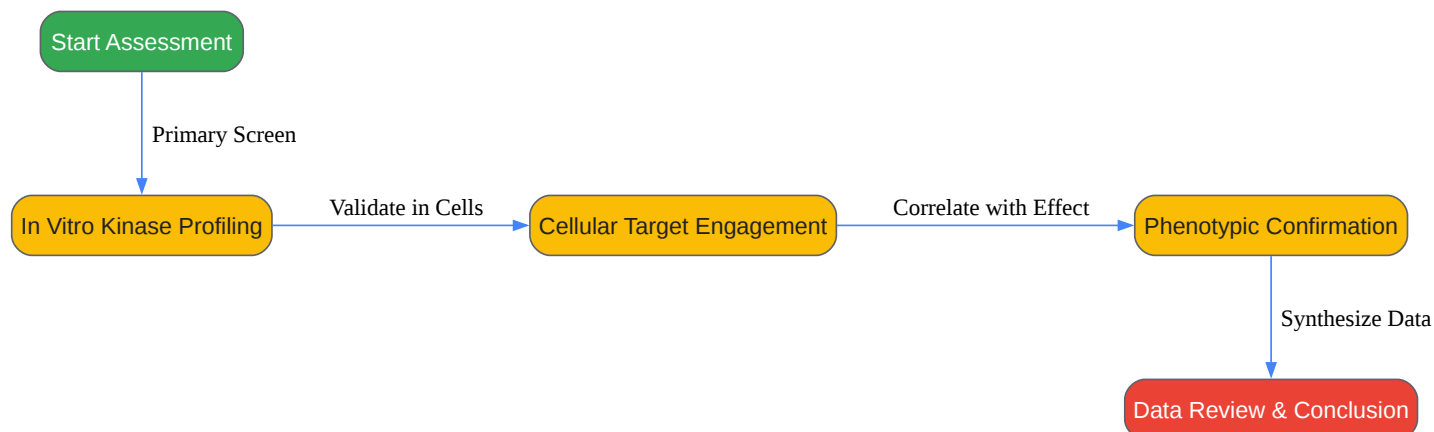
Cellular Target Engagement

This confirms that the compound engages its intended target in a complex cellular environment.

- **Objective:** To measure the inhibition of PAK1 autophosphorylation in relevant cell lines.
- **Protocol:**
 - **Cell Culture:** Use a PAK1-dependent cell line, such as Su86.86 pancreatic cancer cells [1].
 - **Treatment:** Treat cells with a range of concentrations of **NVS-PAK1-1** (e.g., from 0.1 μM to 2.5 μM) for a predetermined time.
 - **Analysis:** Perform Western blotting on cell lysates using antibodies against **phospho-PAK1 (S144)** and total PAK1.
 - **Expected Outcome:** **NVS-PAK1-1** potently inhibits PAK1 autophosphorylation at low micromolar concentrations (e.g., complete inhibition at 0.25 μM) [1].

Experimental Workflow for Off-Target Assessment

The following diagram outlines the key steps for a comprehensive off-target assessment of a selective inhibitor like **NVS-PAK1-1**.



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Frequently Asked Questions (FAQs)

Q1: Does NVS-PAK1-1 have any known off-target effects? A1: Based on extensive profiling, **NVS-PAK1-1** is considered highly selective. It showed **no significant off-target activity** against a panel of 442 kinases, 27 receptors, or 48 bromodomains at a concentration of 10 μM [1]. Its main related off-target is PAK2, for which it shows a 54-fold lower potency [1].

Q2: What is the recommended concentration for inhibiting PAK1 in cellular assays? A2: For selective inhibition of PAK1 (over PAK2), a concentration of **0.25 μM** is recommended. For broader inhibition of both PAK1 and PAK2, a higher concentration of **2.5 μM** can be used [1].

Q3: The field has concerns about PAK2 inhibition causing toxicity. How does NVS-PAK1-1 address this? A3: **NVS-PAK1-1** was developed specifically to overcome this challenge. Its unique allosteric binding mode and **>54-fold selectivity for PAK1 over PAK2** provide a potential path to inhibit PAK1 therapeutically while minimizing the toxicities associated with PAK2 inhibition [2].

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References

1. - NVS - PAK | Structural Genomics Consortium 1 1 [thesgc.org]
2. Development and utility of a PAK -selective degrader - PMC 1 [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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